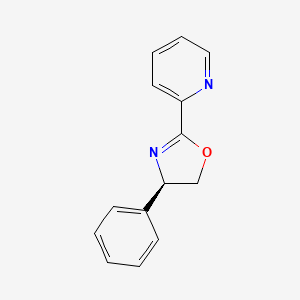

(R)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

Vue d'ensemble

Description

Pyridin-2-yl compounds are a common structural motif in natural products and have found applications in diverse fields, from functional materials (photovoltaics, ligands, dyes), to agrochemistry and medicinal chemistry .

Synthesis Analysis

The synthesis of pyridin-2-yl compounds can be challenging. A catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . Another method involves a PIFA-mediated Hofmann reaction of o-(pyridin-2-yl)aryl amides .Molecular Structure Analysis

The crystal structure of N-(pyridin-2-ylmethyl)furan-2-carboxamide was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .Chemical Reactions Analysis

The challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles has been addressed by several methods, including traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .Physical and Chemical Properties Analysis

The physical and chemical properties of pyridin-2-yl compounds can vary widely depending on the specific compound. For example, some pyridin-2-yl compounds display bright fluorescence, large Stokes shifts, and good quantum yields .Applications De Recherche Scientifique

Synthesis and Characterization of Metal Complexes

- Gold(III) Pyridinyl-Oxazoline Complexes : Gold(III) complexes with chiral pyridinyl-oxazolines, including (R)-4-phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole, were synthesized and structurally characterized. These complexes showed potential for various applications, including catalysis and materials science (Cinellu et al., 2009).

Electrochemical and Catalytic Applications

- CO2 Reduction Catalysts : Rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands containing pyridine-oxazoline, including this compound, were synthesized and demonstrated efficacy in the electrocatalytic reduction of CO2. This application is significant in environmental chemistry and renewable energy research (Nganga et al., 2017).

Luminescence and Photophysical Properties

- Spectral-Luminescence Studies : Studies on the spectral-luminescence and acid-base properties of compounds including 2-(4-pyridyl)-5-(4-R-phenyl)oxazoles revealed significant electronic conjugation and fluorescence properties. These findings are relevant in the development of advanced photonic and electronic materials (Afanasiadi et al., 1985).

Potential Anticancer Applications

- Gold(III) Complexes as Anticancer Agents : Gold(III) derivatives of 2-substituted pyridines, including compounds with 2-pyridinyl-oxazolines, have been evaluated for their antiproliferative properties. These compounds showed potential as cytotoxic agents, offering new avenues in cancer research and therapy (Maiore et al., 2012).

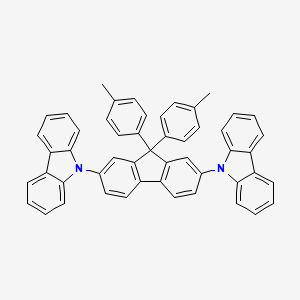

Development of OLED Materials

- OLED Emitters : Novel oxazole derivatives, including those based on pyridin-2-yl-4,5-dihydrooxazole, were synthesized and characterized for use in high-efficiency fluorescent OLEDs. This research contributes to the advancement of organic light-emitting diode technology (Xing et al., 2017).

Drug Design and Development

- G-Quadruplex Stabilizers : Pyridyl polyoxazoles, including derivatives with pyridin-2-yl-4,5-dihydrooxazole, were identified as selective G-quadruplex stabilizers. These compounds demonstrated cytotoxic activity and are important in drug development, particularly for cancer therapeutics (Blankson et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4R)-4-phenyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)13-10-17-14(16-13)12-8-4-5-9-15-12/h1-9,13H,10H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWZWSGZIWCUFZ-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2=CC=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201239068 | |

| Record name | 2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201239068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117408-99-8 | |

| Record name | 2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117408-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201239068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B3087422.png)

![(R)-methyl 2-(1-(2-(2-ethoxyethylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B3087458.png)

![2,2'-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene](/img/structure/B3087463.png)

![2,2'-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene](/img/structure/B3087470.png)

![Benzenamine, 3-[(2-propen-1-yloxy)methyl]-](/img/structure/B3087490.png)

![4-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3087508.png)